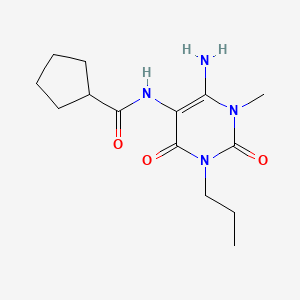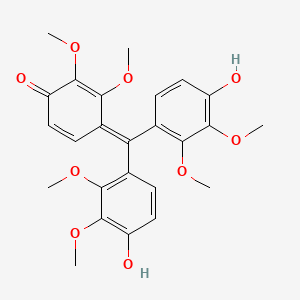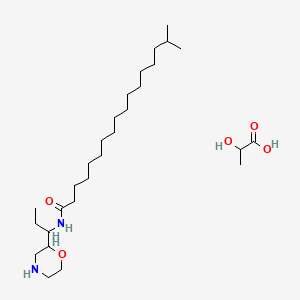
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1), also known as isostearamidopropyl morpholine lactate, is a compound with a complex structure that combines a hydroxy acid and an amide. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) typically involves the reaction of isostearic acid with morpholine and propylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the stabilization of tissues and cells in vitro.
Medicine: Acts as a penetration enhancer for topical drugs, improving their absorption through the skin.
Industry: Utilized in the removal of metal contaminants from surfaces
Mechanism of Action
The compound exerts its effects through several mechanisms:
Surfactant Action: Reduces surface tension, allowing for better mixing of substances.
Penetration Enhancement: Alters the lipid structure of the skin, increasing the permeability of drugs.
Stabilization: Interacts with cellular membranes to stabilize tissues and cells.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide
- Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1)
Uniqueness
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) is unique due to its combination of a hydroxy acid and an amide, which imparts both hydrophilic and lipophilic properties. This makes it an effective surfactant and penetration enhancer, distinguishing it from other similar compounds .
Properties
CAS No. |
133651-38-4 |
|---|---|
Molecular Formula |
C28H56N2O5 |
Molecular Weight |
500.765 |
IUPAC Name |
2-hydroxypropanoic acid;16-methyl-N-(1-morpholin-2-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-4-23(24-21-26-19-20-29-24)27-25(28)18-16-14-12-10-8-6-5-7-9-11-13-15-17-22(2)3;1-2(4)3(5)6/h22-24,26H,4-21H2,1-3H3,(H,27,28);2,4H,1H3,(H,5,6) |
InChI Key |
ZLMILNYQEZOGEV-UHFFFAOYSA-N |
SMILES |
CCC(C1CNCCO1)NC(=O)CCCCCCCCCCCCCCC(C)C.CC(C(=O)O)O |
Synonyms |
ISOSTEARAMIDOPROPYL MORPHOLINE LACTATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


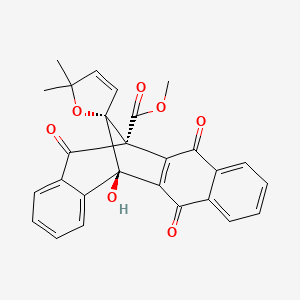

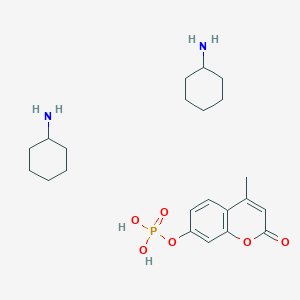

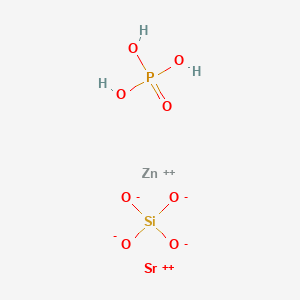
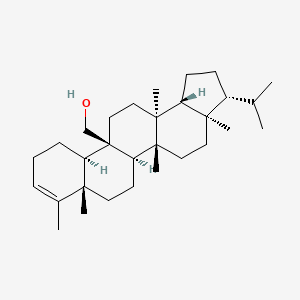
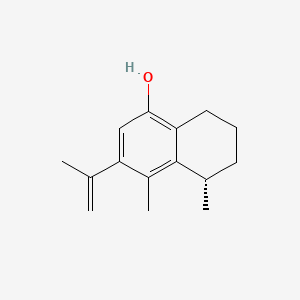
![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)
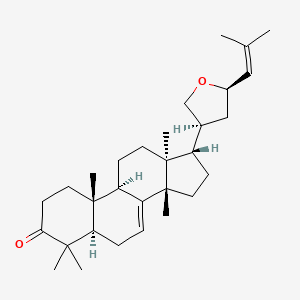
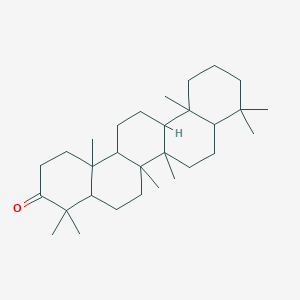
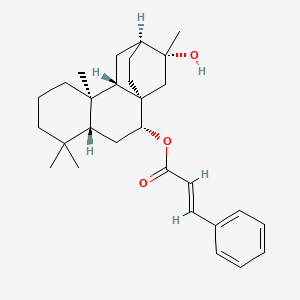
![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)
